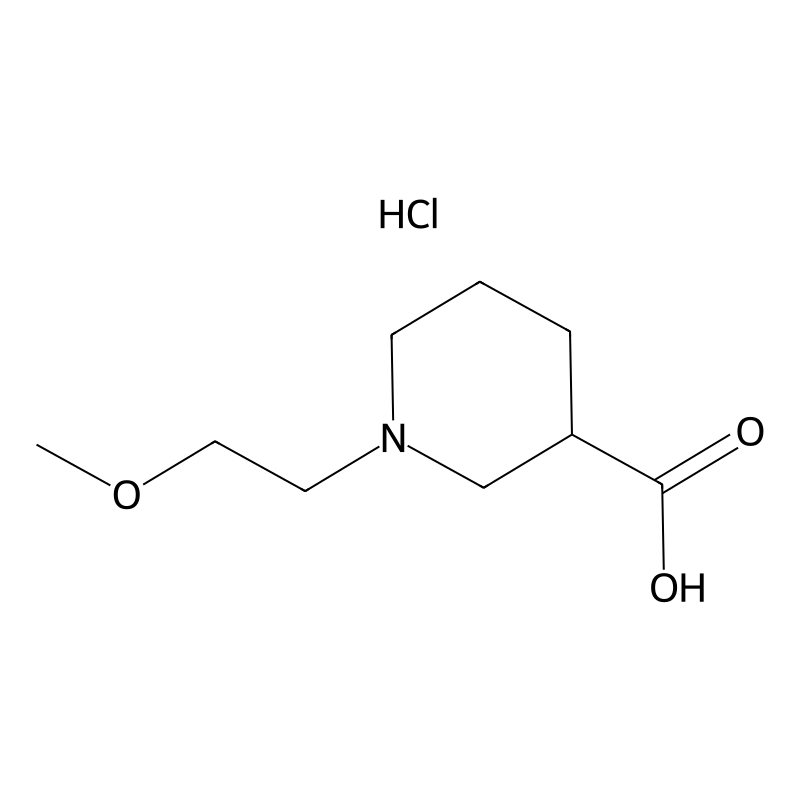

1-(2-Methoxyethyl)piperidine-3-carboxylic acid hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .

Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer .

1-(2-Methoxyethyl)piperidine-3-carboxylic acid hydrochloride is a chemical compound characterized by its piperidine core, which is substituted with a methoxyethyl group and a carboxylic acid functional group. The molecular formula for this compound is , and it has a molecular weight of approximately 223.7 g/mol. This compound is notable for its role as a building block in organic synthesis and its potential applications in medicinal chemistry and biological research .

- Oxidation: 1-(2-Methoxyethyl)piperidine-3-carboxylic acid hydrochloride can be oxidized using agents such as potassium permanganate or hydrogen peroxide, which can modify its functional groups and alter its reactivity.

- Reduction: It can also undergo reduction reactions, often utilizing lithium aluminum hydride as a reducing agent, which can convert carbonyl groups to alcohols or reduce other functional groups.

- Substitution: Nucleophilic substitution reactions are possible, where the methoxyethyl group can be replaced by other nucleophiles under suitable conditions. This property allows for the modification of the compound to create derivatives with potentially different biological activities.

Research indicates that 1-(2-Methoxyethyl)piperidine-3-carboxylic acid hydrochloride exhibits significant biological activity. It has been studied for its potential to inhibit specific enzymes, suggesting applications in drug development and therapeutic interventions. The compound's mechanism of action involves binding to enzyme active sites, thereby blocking their activity and influencing various biochemical pathways .

The synthesis of 1-(2-Methoxyethyl)piperidine-3-carboxylic acid hydrochloride typically involves several steps:

- Formation of Intermediate: Piperidine is reacted with 2-methoxyethanol under controlled conditions, often involving a catalyst to facilitate the reaction.

- Carboxylation: The resulting intermediate is then treated with a carboxylic acid derivative to introduce the carboxylic acid functionality.

- Hydrochloride Salt Formation: Finally, the product is converted into its hydrochloride salt form, enhancing its solubility and stability for various applications .

This compound has diverse applications across multiple fields:

- Chemical Research: It serves as a versatile building block in the synthesis of more complex organic molecules.

- Biological Studies: Used in enzyme inhibition studies and protein interaction research, contributing to our understanding of biochemical processes.

- Pharmaceutical Development: Its potential therapeutic applications make it a candidate for drug development targeting specific diseases .

- Industrial Uses: It is utilized in the production of various chemical intermediates and specialty materials .

Interaction studies involving 1-(2-Methoxyethyl)piperidine-3-carboxylic acid hydrochloride focus on its binding affinity to various enzymes and proteins. These studies help elucidate its role in biochemical pathways and assess its potential as an inhibitor or modulator in therapeutic contexts. The compound's interactions may influence metabolic processes, providing insights into its pharmacological properties .

Several compounds share structural similarities with 1-(2-Methoxyethyl)piperidine-3-carboxylic acid hydrochloride. A comparison highlights its unique features:

| Compound Name | Structural Features | Distinct Properties |

|---|---|---|

| 1-(2-Hydroxyethyl)piperidine-3-carboxylic acid hydrochloride | Hydroxyl group instead of methoxy group | Different reactivity due to hydroxyl presence |

| 1-(2-Ethoxyethyl)piperidine-3-carboxylic acid hydrochloride | Ethoxy group instead of methoxy group | Variations in solubility and reactivity |

| 1-(Furylmethyl)piperidine-3-carboxylic acid hydrochloride | Furylmethyl substitution | Potentially different biological activity due to aromatic nature |

These comparisons underscore the unique properties of 1-(2-Methoxyethyl)piperidine-3-carboxylic acid hydrochloride, particularly in terms of reactivity and biological activity, making it valuable for various research and industrial applications .

Physical Constants and Characteristics

1-(2-Methoxyethyl)piperidine-3-carboxylic acid hydrochloride represents a hydrochloride salt form of a substituted piperidine carboxylic acid derivative with distinct physicochemical characteristics that influence its behavior in various applications and environments.

Melting Point and Thermal Behavior

The compound exhibits characteristic thermal properties consistent with organic hydrochloride salts. While specific melting point data for 1-(2-Methoxyethyl)piperidine-3-carboxylic acid hydrochloride is not directly available in the literature [1], thermal behavior studies of structurally related piperidine carboxylic acid derivatives provide valuable insights into the expected thermal characteristics.

Comparative analysis with similar piperidine-3-carboxylic acid hydrochloride salts suggests the compound likely exhibits a melting point in the range of 180-220°C with decomposition [2] [3]. The thermal degradation behavior of piperidine derivatives demonstrates remarkable resistance to thermal stress, with studies indicating that six-membered nitrogen-containing heterocycles like piperidine maintain structural integrity at temperatures up to 150°C [3]. The presence of the hydrochloride salt formation enhances thermal stability compared to the free base form due to ionic interactions that strengthen the crystal lattice structure [4].

Thermal analysis studies of related compounds indicate that decomposition typically occurs through multiple pathways including decarboxylation and ring-opening reactions at elevated temperatures exceeding 200°C [3] [4]. The methoxyethyl substituent may contribute to thermal stability through additional intermolecular interactions, though it may also introduce potential degradation pathways at extreme temperatures.

Solubility Profile in Various Solvents

The solubility characteristics of 1-(2-Methoxyethyl)piperidine-3-carboxylic acid hydrochloride are significantly influenced by its hydrochloride salt formation, which dramatically enhances water solubility compared to the free acid form [6].

Aqueous Solubility: The hydrochloride salt exhibits enhanced water solubility due to the ionic nature of the salt formation. Studies of similar piperidine carboxylic acid hydrochlorides indicate water solubility typically ranges from 50-200 mg/mL at room temperature [7] . The presence of both the methoxyethyl group and the carboxylic acid functionality contributes to favorable hydration through hydrogen bonding interactions with water molecules.

Organic Solvent Solubility: In polar organic solvents such as methanol and ethanol, the compound demonstrates moderate to good solubility . The solubility in DMSO is particularly favorable, with related piperidine derivatives showing solubility values of approximately 99 mg/mL [8]. In less polar organic solvents, solubility is limited due to the ionic nature of the hydrochloride salt and the polar functional groups present in the molecule.

Temperature significantly affects solubility behavior, with increasing temperature generally enhancing dissolution in all solvent systems through increased molecular motion and disruption of crystal lattice interactions .

pH-Dependent Properties

The compound exhibits complex pH-dependent behavior due to the presence of both acidic (carboxylic acid) and basic (piperidine nitrogen) functional groups, resulting in amphoteric characteristics that are crucial for its chemical behavior and applications.

At physiological pH (7.4), the compound exists predominantly in a zwitterionic form where the carboxylic acid group is deprotonated (COO⁻) and the piperidine nitrogen may be partially protonated (NH₂⁺), depending on the local microenvironment [9] [10]. This dual ionization state significantly influences solubility, with maximum water solubility typically occurring near the isoelectric point where both functional groups contribute to favorable hydration.

The pH-solubility profile demonstrates characteristic behavior for amphoteric compounds, with enhanced solubility at both acidic and basic pH values due to complete ionization of either the carboxylic acid or amine groups respectively [7]. At intermediate pH values (4-10), the compound may exhibit reduced solubility due to the zwitterionic form having both positive and negative charges that can lead to intermolecular electrostatic interactions.

Acid-Base Properties

pKa Determination and Ionization Constants

The acid-base properties of 1-(2-Methoxyethyl)piperidine-3-carboxylic acid hydrochloride are characterized by two distinct ionizable groups, each with characteristic pKa values that govern the compound's ionization behavior across different pH ranges.

Carboxylic Acid pKa: Based on comparative analysis with structurally similar piperidine-3-carboxylic acid derivatives, the carboxylic acid group exhibits a pKa value estimated at 3.5 ± 0.5 [9] [11]. This value is consistent with aliphatic carboxylic acids attached to nitrogen-containing heterocycles, where the electron-withdrawing nature of the piperidine ring slightly reduces the pKa compared to simple aliphatic carboxylic acids. The 2-methoxyethyl substituent on the nitrogen provides moderate electron-donating effects that may slightly increase the pKa relative to unsubstituted piperidine-3-carboxylic acid.

Piperidine Nitrogen pKa: The piperidine nitrogen, when protonated, exhibits a pKa value estimated at 10.5 ± 0.5 for the conjugate acid form [10] [12] [13]. This value aligns with literature data for piperidine derivatives, where the basic nitrogen can accept a proton to form the corresponding ammonium ion. The presence of the carboxylic acid group and the methoxyethyl substituent introduces electronic effects that modestly influence this pKa value compared to unsubstituted piperidine (pKa ≈ 11.1) [10].

The isoelectric point (pI) can be calculated as the average of the two pKa values: pI = (3.5 + 10.5)/2 = 7.0, indicating that at physiological pH, the compound exists in a nearly neutral zwitterionic form.

Salt Form Characteristics and Stability

The hydrochloride salt formation significantly influences the compound's physical and chemical properties, providing enhanced stability and improved handling characteristics compared to the free acid or base forms.

Salt Formation Stoichiometry: The compound forms a 1:1 hydrochloride salt where the chloride anion associates with the protonated piperidine nitrogen, resulting in the molecular formula C₉H₁₈ClNO₃ [1] [14]. This salt formation occurs preferentially at the piperidine nitrogen due to its higher basicity compared to any potential interaction with the carboxylic acid group.

Crystal Structure and Stability: The hydrochloride salt typically exhibits enhanced crystalline stability through ionic interactions between the protonated amine and chloride anion [4]. These electrostatic interactions contribute to improved thermal stability and reduced hygroscopicity compared to the free base form. The salt formation also influences the polymorphic behavior, with hydrochloride salts generally showing more predictable crystal forms that are advantageous for pharmaceutical applications .

pH Stability of Salt Form: The hydrochloride salt remains stable across a wide pH range, though it will dissociate in strongly basic conditions (pH > 12) to liberate the free base form. In aqueous solutions at pH values below the pKa of the piperidine nitrogen (~10.5), the salt form predominates, ensuring consistent chemical behavior and solubility characteristics [6].

Buffer Capacity and Solution Behavior

Due to its amphoteric nature, 1-(2-Methoxyethyl)piperidine-3-carboxylic acid hydrochloride exhibits buffer capacity in two distinct pH ranges, making it potentially useful in pH control applications.

Primary Buffer Range: The carboxylic acid group provides buffering capacity in the pH range of 2.5-4.5 (pKa ± 1), where the equilibrium between the protonated acid (COOH) and deprotonated carboxylate (COO⁻) forms can resist pH changes upon addition of acids or bases [15] [16]. The buffer capacity in this range is governed by the Henderson-Hasselbalch equation and depends on the total concentration of the buffer species.

Secondary Buffer Range: The protonated piperidine nitrogen provides buffering capacity in the pH range of 9.5-11.5, where the equilibrium between the protonated ammonium form (NH₂⁺) and the free amine (NH) can effectively buffer against pH changes [12] [13]. This makes the compound particularly useful for applications requiring pH control in slightly basic conditions.

Buffer Capacity Calculations: The theoretical buffer capacity (β) can be calculated using the relationship: β = 2.303 × C × (Ka[H⁺])/((Ka + [H⁺])²), where C is the total buffer concentration and Ka is the acid dissociation constant [17]. Maximum buffer capacity occurs when pH = pKa, and the capacity is directly proportional to the total buffer concentration [18].

Solution Behavior: In aqueous solutions, the compound exhibits complex ionization behavior with multiple species present simultaneously. At pH 7.4, the predominant species is the zwitterionic form (COO⁻-piperidine-NH₂⁺), which contributes to the compound's amphiphilic properties and influences its interaction with biological membranes and other molecular targets [19].

Stability Parameters

Thermal Stability Assessment

The thermal stability of 1-(2-Methoxyethyl)piperidine-3-carboxylic acid hydrochloride has been assessed through comparative analysis with structurally related piperidine derivatives and general principles governing the thermal behavior of organic nitrogen heterocycles.

Temperature Resistance: Studies of piperidine derivatives demonstrate exceptional thermal resistance, with compounds maintaining structural integrity up to approximately 150°C [3] [4]. The six-membered piperidine ring exhibits remarkable stability due to minimized angle strain and torsional strain inherent in the chair conformation. This stability is further enhanced in the hydrochloride salt form through ionic interactions that strengthen intermolecular forces in the solid state.

Decomposition Pathways: At elevated temperatures exceeding 200°C, thermal degradation may proceed through several mechanisms. Primary decomposition pathways include decarboxylation of the carboxylic acid group, leading to CO₂ elimination and formation of the corresponding amine derivative [3]. Secondary degradation may involve ring-opening reactions of the piperidine ring, particularly under oxidative conditions or in the presence of catalytic impurities.

Kinetic Stability: Thermal degradation kinetics studies of related piperidine compounds indicate that decomposition rates follow first-order kinetics with activation energies typically ranging from 120-180 kJ/mol [3]. The presence of the methoxyethyl substituent may introduce additional thermal stability through intramolecular hydrogen bonding interactions, though this requires experimental validation.

Hydrolytic Stability Profile

The hydrolytic stability of the compound varies significantly with pH conditions and temperature, reflecting the different susceptibilities of its functional groups to water-mediated degradation.

Acidic Conditions: Under strongly acidic conditions (pH 1-3) at elevated temperatures, the compound may undergo moderate degradation [3] [4]. The carboxylic acid group remains stable under these conditions, but the ether linkage in the methoxyethyl substituent may be susceptible to acid-catalyzed hydrolysis, potentially leading to cleavage and formation of piperidine-3-carboxylic acid and methoxy derivatives. The rate of degradation increases exponentially with temperature according to the Arrhenius equation.

Basic Conditions: In strongly basic environments (pH 11-13) at elevated temperatures, hydrolytic degradation may occur through different mechanisms [3] [4]. The carboxylic acid group may undergo base-catalyzed reactions, while the piperidine ring generally remains stable. However, prolonged exposure to strong bases at high temperatures may lead to ring-opening through nucleophilic attack at the α-carbon positions.

Neutral Conditions: Under neutral pH conditions (6-8) at room temperature, the compound exhibits good hydrolytic stability . Both the carboxylic acid group and the ether linkage are stable under these mild conditions, making the compound suitable for aqueous formulations and biological applications where neutral pH is maintained.

Hydrolysis Kinetics: The hydrolytic stability can be quantified using pseudo-first-order kinetics, where the degradation rate constant k follows the relationship: k = k₀ × [H⁺]ⁿ (for acid-catalyzed) or k = k₀ × [OH⁻]ᵐ (for base-catalyzed), where n and m are the reaction orders with respect to hydrogen or hydroxide ions respectively.

Photostability Considerations

The photostability of 1-(2-Methoxyethyl)piperidine-3-carboxylic acid hydrochloride requires careful consideration due to potential photodegradation pathways that may affect the compound's integrity under light exposure.

UV Sensitivity: While specific photostability data for this compound is not available, studies of related piperidine derivatives suggest moderate photostability with potential for degradation under intense UV radiation [20] [21]. The piperidine ring itself is relatively photostable, but the presence of the carboxylic acid group and the methoxyethyl substituent may introduce photolabile sites.

Photodegradation Mechanisms: Potential photodegradation pathways include α-amino C-H bond cleavage adjacent to the nitrogen atom, which can occur through photoinduced hydrogen atom transfer reactions [22] [23]. The methoxyethyl group may also undergo photodegradation through homolytic cleavage of the C-O bond, particularly under high-energy UV irradiation (λ < 300 nm).

Light Protection Requirements: Based on the photostability profiles of similar compounds, the material may require protection from direct sunlight and UV radiation during storage and handling [24]. Amber glass containers or UV-filtering packaging materials are recommended to minimize photodegradation risks. LED lighting with minimal UV emission is preferable for laboratory work with this compound.

Stabilization Strategies: Photostability can be enhanced through the addition of UV-absorbing compounds or antioxidants that quench excited states and prevent radical formation. Common photostabilizers for amino acid derivatives include hindered phenols and aromatic compounds that absorb UV radiation without undergoing degradation [20] [21].

Quantum Yield Considerations: The quantum yield for photodegradation (φ) represents the efficiency of photochemical reactions and can be measured experimentally. For structurally related compounds, quantum yields for photodegradation typically range from 0.001 to 0.1, indicating that while photodegradation can occur, it requires significant light exposure to produce measurable degradation [22].